![molecular formula C8H4ClN3 B1392644 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221792-07-9](/img/structure/B1392644.png)

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Übersicht

Beschreibung

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα and a panel of PI3Kα-addicted cancer cells .

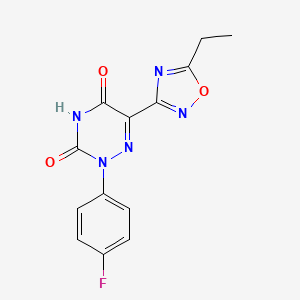

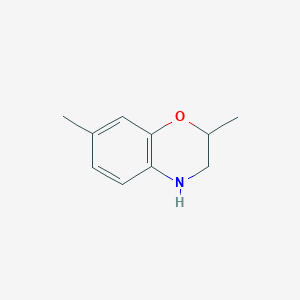

Molecular Structure Analysis

The molecular formula of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is C8H4ClN3 . The molecular weight is 177.59 .

Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridines are categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

- Synthesis and Applications: The synthesis of novel pyridine and fused pyridine derivatives, including 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, demonstrates applications in producing compounds with antimicrobial and antioxidant activity. These derivatives are achieved through various chemical treatments and show moderate to good binding energies on target proteins, suggesting potential in drug design and biochemical applications (Flefel et al., 2018).

Alkenylation and Functionalization

- C3 Alkenylation: A study demonstrates the synthesis of 3-alkenylimidazo[1,2-a]pyridines through microwave direct palladium-catalyzed C-H alkenylation. This method, including the functionalization of 6-chloroimidazo[1,2-a]pyridines, allows for the production of polyfunctional compounds, highlighting its utility in material science and synthetic chemistry (Koubachi et al., 2008).

Fluorescent Probes for DNA Detection

- Spectroscopic Applications: The development of novel benzimidazo[1,2-a]quinolines with substitutions like 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, and their application as potential fluorescent probes for DNA detection, underscores their significance in biochemical analysis and research. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, making them valuable in molecular biology (Perin et al., 2011).

Corrosion Inhibition

- Inhibition of Corrosion: Research shows the synthesis of pyrazolopyridine derivatives, such as those involving 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, that effectively inhibit corrosion in metals like mild steel in acidic environments. This highlights the compound's potential in industrial applications, particularly in corrosion prevention (Dandia et al., 2013).

Supramolecular Chemistry

- Supramolecular Assembly: A study demonstrates the use of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile in creating diverse coordination polymers and complexes. The compound's ability to form various dimensional assemblies, from zero-dimensional complexes to one-dimensional coordination polymers, is significant in the field of material science and supramolecular chemistry (Yin et al., 2021).

Eigenschaften

IUPAC Name |

8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQQZJYPWBOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)

![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)

![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)

![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)